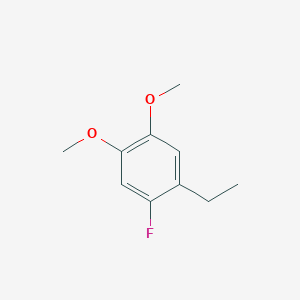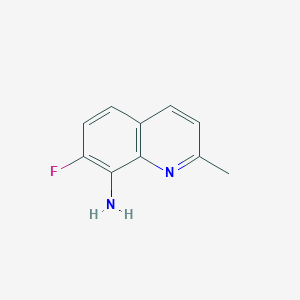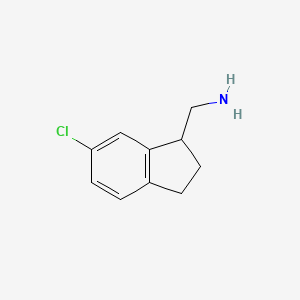
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is an organic compound that features a hydroxy-substituted indane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindanone and acetaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the condensation reaction between the hydroxyindanone and acetaldehyde.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.
Reduction: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol.
Substitution: Various esters or ethers depending on the substituent introduced.
科学的研究の応用
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and aldehyde groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar indane structure but with a ketone group.
Uniqueness
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the indane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c12-6-5-8-1-2-9-7-10(13)3-4-11(8)9/h3-4,6-8,13H,1-2,5H2 |
InChIキー |
VHRQHPSVBBENMT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1CC=O)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)


![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)


![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)
![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)





